

# Comparative Tolerability of Cariprazine: A Focus on Metabolic Side Effects

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Cariprazine, a third-generation atypical antipsychotic, has garnered attention for its unique pharmacodynamic profile, primarily its dopamine D3/D2 receptor partial agonism with a high affinity for D3 receptors.[1] This profile is thought to contribute to its efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder.[1] A critical aspect of long-term antipsychotic treatment is the associated risk of metabolic disturbances, such as weight gain, dyslipidemia, and hyperglycemia.[2] This guide provides a comparative analysis of cariprazine's metabolic side effect profile relative to other atypical antipsychotics, supported by data from clinical and real-world studies.

# **Quantitative Comparison of Metabolic Effects**

Multiple studies have sought to quantify and compare the metabolic risks associated with various antipsychotics. A large network meta-analysis of 100 randomized controlled trials (RCTs) ranked **cariprazine** among the antipsychotics with the most benign metabolic profiles, alongside aripiprazole, brexpiprazole, lurasidone, and zipiprasidone.[3][4] In contrast, olanzapine and clozapine consistently demonstrated the highest risk for metabolic adverse effects.[3][4]

### Weight Change

Weight gain is a common and concerning side effect of many atypical antipsychotics.[5] **Cariprazine** has demonstrated a relatively minimal impact on weight. A meta-analysis found no statistically significant evidence of weight gain with **cariprazine** compared to placebo in short-term studies (median 6 weeks).[6] Longer-term and real-world data provide further context.



Table 1: Comparative Weight Change Data for Selected Atypical Antipsychotics

Antipsychotic	Mean Weight Change (kg) vs. Placebo (Median 6 weeks)[6]	Mean Weight Gain (lbs) at 1 Year[7]	Estimated Annual Weight Trajectory ( kg/year )[5][8]
Cariprazine	Not statistically significant	4.25 (p=0.42)	+0.91
Olanzapine	+2.73	10.0	Medium/High Risk*
Risperidone	+1.58		Medium/High Risk*
Aripiprazole	+0.66		
Brexpiprazole	+1.18	5.97 (p=0.01)	
Lurasidone	+0.39	-0.60 (p=0.56)	
Clozapine	+3.01		Medium/High Risk*

<sup>\*</sup>Classification based on prior medication risk stratification in the study.[5]

A real-world retrospective analysis found that patients initiating **cariprazine** had a reduced estimated annual weight gain trajectory of +0.91 kg/year compared to a trajectory of +3.55 kg/year in the 12 months prior to starting the drug.[5][8] Another retrospective study reported a predicted weight change of +1.4 kg at 12 months.[9]

Lipid and Glucose Metabolism

**Cariprazine**'s impact on lipids and glucose is also generally favorable compared to other agents. The network meta-analysis by Pillinger et al. (2020) found that **cariprazine** was associated with a decrease in LDL cholesterol compared to placebo and showed no significant changes in total cholesterol, HDL cholesterol, triglycerides, or glucose.[6]

Table 2: Comparative Changes in Lipid and Glucose Parameters vs. Placebo (Median 6 weeks) [6]



Antipsychot ic	Total Cholesterol (mmol/L)	LDL Cholesterol (mmol/L)	HDL Cholesterol (mmol/L)	Triglyceride s (mmol/L)	Glucose (mmol/L)
Cariprazine	-0.09	-0.13	No significant change	No significant change	No significant change
Olanzapine	+0.27	+0.18	No significant change	+0.42	+0.33
Risperidone	No significant change	No significant change	No significant change	+0.16	+0.13
Aripiprazole	No significant change	No significant change	+0.03	No significant change	No significant change
Brexpiprazole	No significant change	No significant change	+0.03	No significant change	No significant change
Lurasidone	No significant change	No significant change	No significant change	No significant change	-0.29
Clozapine	+0.56	Not Available	Not Available	+0.98	+1.05

<sup>\*</sup>Values in bold indicate a statistically significant improvement compared to placebo.

Real-world data further support these findings, showing that after starting **cariprazine**, average predicted triglyceride levels decreased, and a majority of patients with high baseline total cholesterol or triglyceride levels shifted to normal/borderline levels.[9]

# **Experimental Protocols**

The data presented are derived from studies with robust, though different, methodologies. Understanding these protocols is key to interpreting the findings.

Pillinger et al. (2020): Systematic Review and Network Meta-Analysis[4][6]

• Objective: To compare and rank 18 antipsychotics based on their metabolic side effects.



- Methodology: A comprehensive search of MEDLINE, EMBASE, and PsycINFO was conducted for blinded, randomized controlled trials (RCTs) comparing antipsychotics with placebo in the acute treatment of schizophrenia. A frequentist random-effects network metaanalysis was performed.
- Patient Population: 25,952 patients across 100 RCTs.
- Intervention: Acute treatment with one of 18 antipsychotics or placebo. The median treatment duration was 6 weeks.
- Measured Parameters: Changes from baseline in body weight, BMI, total cholesterol, LDL cholesterol, HDL cholesterol, triglycerides, and glucose concentrations.

Greger et al. (2021): Retrospective Chart Review[7]

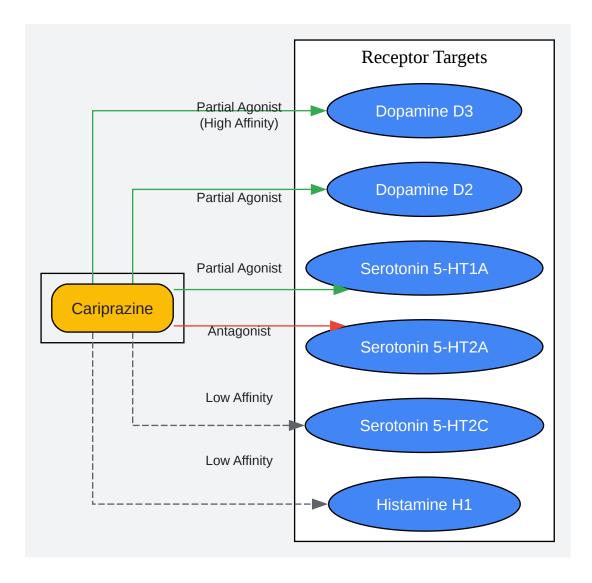
- Objective: To compare the long-term metabolic effects of newer second-generation antipsychotics (SGAs).
- Methodology: A retrospective chart review was conducted at an outpatient psychiatric practice. Data were collected at baseline, approximately 6 weeks, 12 weeks, and up to 12 months.
- Patient Population: Patients treated for at least 6 weeks with brexpiprazole, lurasidone, asenapine, cariprazine, or iloperidone. A cohort treated with olanzapine was used as a comparator. The sample size for the cariprazine group was 35.[10]
- Intervention: Treatment with one of the specified newer SGAs or olanzapine in a real-world clinical setting.
- Measured Parameters: Weight, BMI, and other available metabolic characteristics from patient charts.

# **Pharmacological Profile of Cariprazine**

**Cariprazine**'s relatively benign metabolic profile is thought to be related to its specific receptor binding affinities.[5] Unlike many SGAs that have high affinity for histamine H1 and serotonin 5-HT2C receptors—antagonism of which is strongly associated with weight gain—**cariprazine** 



has a lower affinity for these receptors.[5][11] Its primary mechanism involves partial agonism at dopamine D3 and D2 receptors and serotonin 5-HT1A receptors, with antagonist activity at 5-HT2A receptors.[1][12]



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Caption: Cariprazine's receptor binding profile.

## Conclusion

The available evidence from large-scale meta-analyses, long-term retrospective studies, and real-world data indicates that **cariprazine** has a favorable metabolic profile compared to many other atypical antipsychotics, particularly high-risk agents like olanzapine and clozapine.[3][4] It is associated with minimal effects on weight gain and may even have beneficial effects on





certain lipid parameters, such as LDL cholesterol.[6] This low metabolic risk, attributed to its unique receptor binding profile, makes **cariprazine** a valuable therapeutic option, especially for patients who are at risk for or have pre-existing metabolic conditions.[6][13] Nevertheless, monitoring of weight and metabolic parameters remains an important clinical practice for all patients treated with SGAs.[7]

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